6-(2-Aminoethyl)pyridin-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-aminoethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c8-4-3-7-2-1-6(9)5-10-7/h1-2,5H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOWTBVOCAFIPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Route Optimization
Strategic Approaches to Amine Synthesis
The introduction of the primary amine groups, one directly attached to the pyridine (B92270) ring and the other on an ethyl side chain, can be achieved through various established and modern synthetic transformations.
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds, converting a carbonyl group into an amine via an intermediate imine. wikipedia.orgmasterorganicchemistry.com This one-pot reaction is valued in green chemistry for its efficiency and often mild conditions. wikipedia.org For the synthesis of 6-(2-Aminoethyl)pyridin-3-amine, a hypothetical reductive amination approach could start from a precursor like 3-amino-6-(2-oxoethyl)pyridine. The aldehyde group would first react with an amine source, such as ammonia (B1221849), to form an imine, which is then reduced in situ to the primary amine of the ethyl side chain.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation over platinum, palladium, or nickel catalysts is another effective method for direct reductive amination. wikipedia.org
A two-step reductive amination of a precursor like 3,6-pyridinedicarbaldehyde could also be envisioned. In this strategy, the aldehyde groups would be condensed with an excess of an amine, followed by reduction with a hydride reagent like sodium borohydride or through catalytic hydrogenation to yield the desired aminoethyl groups.
Reduction of Nitro Groups, Nitriles, and Amides
The reduction of various nitrogen-containing functional groups offers a reliable route to primary amines.
Nitro Group Reduction: The amino group on the pyridine ring can be introduced by the reduction of a corresponding nitro group. The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. masterorganicchemistry.com Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. commonorganicchemistry.comwikipedia.org Chemical reduction using metals in acidic media, such as iron, zinc, or tin with hydrochloric acid, is also a classic and effective approach. masterorganicchemistry.comalmerja.com For instance, a precursor such as 6-(2-aminoethyl)-3-nitropyridine could be reduced to the target compound. Selective reduction is also possible; sodium sulfide (B99878) can sometimes selectively reduce one nitro group in a dinitro compound. organic-chemistry.org
Nitrile and Amide Reduction: The aminoethyl side chain can be constructed from a nitrile or amide precursor. For example, (5-aminopyridin-2-yl)acetonitrile could be reduced to this compound. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Similarly, the corresponding amide, 2-(5-aminopyridin-2-yl)acetamide, can be reduced to the primary amine using LiAlH₄.
| Precursor Functional Group | Reagent/Catalyst | Resulting Functional Group |
| Nitro (-NO₂) | H₂, Pd/C or Fe, HCl | Amine (-NH₂) |
| Nitrile (-CN) | LiAlH₄ or H₂, Raney Ni | Amine (-CH₂NH₂) |
| Amide (-CONH₂) | LiAlH₄ | Amine (-CH₂NH₂) |
Nucleophilic Attack and Substitution Reactions
Nucleophilic substitution reactions on the pyridine ring are a cornerstone of pyridine chemistry. The electron-withdrawing nature of the ring nitrogen makes the α (2 and 6) and γ (4) positions susceptible to nucleophilic attack. biosynce.comquimicaorganica.org If a suitable leaving group, such as a halogen (e.g., chloro or bromo), is present at the 6-position of a 3-aminopyridine (B143674) derivative, it can be displaced by a nucleophile.
For the synthesis of this compound, a precursor like 6-chloro-3-aminopyridine could react with a synthon for the aminoethyl group, such as aziridine (B145994) or a protected 2-aminoethyl nucleophile. A well-known amination reaction is the Chichibabin reaction, which involves treating pyridine with sodium amide to introduce an amino group at the 2-position. biosynce.comyoutube.com While typically used for direct amination of the pyridine ring, modifications of this principle could be applied. A more general approach involves the reaction of halopyridines with amines, which readily occurs if the leaving group is at the 2- or 4-position. youtube.com
A modern approach involves the conversion of the heterocycle into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane. This versatile intermediate can then be converted to the amine. This method offers excellent regioselectivity. nih.gov
Gabriel Synthesis and Related Alkylation Strategies
The Gabriel synthesis is a classic method for preparing primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct amination. wikipedia.orgmasterorganicchemistry.com The process uses potassium phthalimide (B116566) as an ammonia surrogate. wikipedia.org
In the context of synthesizing this compound, this method could be applied to introduce the aminoethyl side chain. The synthesis would start with a precursor like 3-amino-6-(2-haloethyl)pyridine. This halide would be reacted with potassium phthalimide to form an N-alkylphthalimide intermediate. libretexts.orgorganic-chemistry.org The final primary amine is then liberated by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com While effective, the Gabriel synthesis is generally limited to primary halides and can require harsh deprotection conditions. wikipedia.org
| Step | Description | Reagents |
| 1 | N-Alkylation | Potassium Phthalimide, Primary Alkyl Halide |
| 2 | Deprotection | Hydrazine (N₂H₄) or Acid (e.g., H₃O⁺) |
Pyridine Ring Formation and Functionalization
While functionalizing a pre-existing pyridine ring is common, constructing the substituted pyridine ring from acyclic precursors is also a viable and powerful strategy.
Cyclization Reactions for Azaheterocycle Construction
Various named reactions exist for the synthesis of the pyridine core. The Hantzsch pyridine synthesis, for example, is a multicomponent reaction that typically involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia to form a dihydropyridine, which can then be oxidized to the aromatic pyridine ring. organic-chemistry.org While the classic Hantzsch synthesis yields a symmetrically substituted pyridine, modern variations allow for the synthesis of unsymmetrically substituted pyridines.
More contemporary methods involve transition-metal-catalyzed cyclization reactions or domino reactions that can build the pyridine ring in a single pot. For instance, a one-pot synthesis of polysubstituted pyridines has been developed using a sequence of Wittig, Staudinger, aza-Wittig, 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org Pyridinium (B92312) 1,4-zwitterions have also emerged as versatile building blocks in various cyclization reactions, including (3+2), (4+1), and (5+2) cycloadditions, to construct complex heterocyclic scaffolds. dp.technih.gov These advanced methods offer access to a wide range of substitution patterns on the pyridine ring, which could be adapted for the synthesis of precursors to this compound.
Cross-Coupling Reactions for Pyridine Substitution
The construction of substituted pyridine rings frequently employs transition-metal-catalyzed cross-coupling reactions, which offer a powerful and versatile tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are particularly prominent in this field, enabling the regioselective functionalization of halopyridines. rsc.org
For the synthesis of molecules like this compound, a strategy involving sequential cross-coupling reactions on a di-halogenated pyridine precursor is a viable approach. For instance, a 2,5-dihalopyridine could first undergo a selective coupling at one position, followed by a second coupling at the other. The challenge lies in achieving high regioselectivity, which is often dictated by the electronic and steric nature of the substituents and the specific palladium catalyst and ligand system employed. rsc.org
Recent advancements have also focused on direct C-H activation/cross-coupling reactions of pyridine N-oxides, providing an alternative to traditional methods that rely on pre-functionalized starting materials. acs.orgacs.org This approach can simplify synthetic routes and improve atom economy. For example, the palladium-catalyzed direct arylation of pyridine N-oxides has been shown to proceed in high yield with a broad range of aryl bromides. acs.org Subsequent reduction of the N-oxide furnishes the desired 2-arylpyridine. This methodology could be adapted for the introduction of the aminoethyl side chain.
A summary of relevant cross-coupling strategies is presented below:
| Coupling Reaction | Catalyst/Ligand | Key Features | Potential Application |
| Suzuki-Miyaura | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Couples halopyridines with boronic acids. acs.org | Introduction of aryl or alkyl groups. |
| Sonogashira | Pd catalyst | Couples halopyridines with terminal alkynes. rsc.org | Formation of C-C triple bonds for further functionalization. |
| Buchwald-Hartwig | Pd(OAc)₂ / BrettPhos or XPhos | Amination of aryl halides. scienceopen.com | Direct introduction of the amino group. |
| Direct C-H Arylation | Pd(OAc)₂ / P(tBu)₃·HBF₄ | Arylation of pyridine N-oxides without pre-functionalization. acs.org | A more atom-economical approach to pyridine functionalization. |
Selective Alkylation of Pyridine Moieties
The introduction of alkyl groups onto the pyridine ring or its substituents is another critical transformation. Selective N-alkylation of aminopyridines can be challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen. chemrxiv.orgchemrxiv.org However, recent methods have been developed to address these challenges.
One approach involves the use of N-aminopyridinium salts as ammonia surrogates, which allows for self-limiting alkylation to selectively produce secondary amines. chemrxiv.orgchemrxiv.org This method proceeds through transient pyridinium ylide intermediates and has been shown to be effective in one-pot procedures. chemrxiv.orgchemrxiv.org
Heterogeneous catalysts have also been employed for the N-alkylation of aminopyridines, offering advantages such as high activity, selectivity, and ease of operation, which are beneficial for industrial-scale production. google.com These catalysts can operate in either stirred reactors or fixed-bed reactors for continuous flow processes. google.com Furthermore, the direct N-alkylation of aminopyridines with alcohols, utilizing a "borrowing hydrogen" strategy with palladium heterogeneous catalysts, has been demonstrated to be a sustainable and efficient method. researchgate.net
Precursor-Based Synthesis and Strategic Building Blocks
The strategic selection of precursors and building blocks is paramount in designing an efficient synthesis.
Utilization of Oxazolidin-2-ones and Cyclic Sulfamidates
Oxazolidin-2-ones are valuable chiral auxiliaries and intermediates in organic synthesis. mdpi.com Their synthesis can be achieved through various catalytic strategies, including the cyclization of N-alkoxycarbonyl amino epoxides. researchgate.net While not directly leading to this compound, the chemistry of oxazolidinones provides a basis for creating chiral amino alcohol fragments that could be incorporated into the target structure.
Integration of Chloro-Heterocyclic Carboxylic Acids
Chloro-heterocyclic carboxylic acids, such as 5-chloro-pyridine-2-carboxylic acids, serve as important intermediates in the synthesis of agrochemicals and pharmaceuticals. google.com The development of efficient routes to these building blocks is crucial, as traditional methods often involve lengthy and low-yielding sequences. google.com These precursors can be strategically functionalized through cross-coupling or nucleophilic substitution reactions to introduce the desired side chains. For instance, a chloro-substituted pyridine carboxylic acid could be a key starting material where the chloro group is replaced by an aminoethyl group and the carboxylic acid is converted to an amino group via a Curtius or Hofmann rearrangement.
Preparation of Unsymmetrical Tripodal Amines
The synthesis of unsymmetrical tripodal amines, which feature a central nitrogen atom connected to three different arms, presents a synthetic challenge analogous to that of this compound. The pyridine dipyrrolide (PDP) ligand class, for example, is synthesized from pyridine dipyrrole compounds. nih.gov The synthetic strategies employed for these complex molecules, often involving sequential reactions and careful control of stoichiometry and reaction conditions, can inform the synthesis of the target compound.
Optimization of Reaction Conditions and Scalability Considerations
The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. acs.orgmdpi.com
For instance, in the synthesis of polysubstituted pyridines via a [3+3] annulation reaction, a systematic optimization of the base and solvent was performed. mdpi.com It was found that using a strong base like KOH in a polar aprotic solvent such as DMSO at an elevated temperature gave the highest yield. mdpi.com Similarly, in the direct arylation of pyridine N-oxides, potassium carbonate was identified as the optimal base and toluene (B28343) as the ideal solvent. acs.org
Reagent Selection and Stoichiometric Control
The choice of reagents and their precise stoichiometric ratios are critical factors that dictate the efficiency and outcome of the synthesis of this compound. Different synthetic routes employ distinct sets of reagents, each with a specific function.
One common approach is the reductive amination of pyridine dialdehydes . This two-step method involves an initial condensation reaction followed by a reduction.
Condensation Step : In this phase, a pyridine dialdehyde (B1249045), such as 3,6-pyridinedicarbaldehyde, is treated with an excess of an amine, like ethylamine (B1201723). The use of excess ethylamine helps to drive the reaction towards the formation of the imine intermediates.
Reduction Step : The subsequent reduction of the imine intermediates is typically accomplished using a reducing agent. Sodium borohydride (NaBH₄) is a frequently selected reagent for this purpose due to its mild nature and selectivity. Other reducing agents such as lithium aluminum hydride may also be considered in related syntheses.
Another advanced method is the nucleophilic aromatic substitution (SNAr) on a dihalogenated pyridine core.
Substrate and Nucleophile : This strategy uses a substrate like 3,6-dibromopyridine and reacts it with ethylamine, which acts as the nucleophile.
Catalyst System : The reaction necessitates a catalyst system, typically comprising a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand such as Xantphos. The stoichiometric control of the catalyst is crucial; for instance, a loading of 5 mol% for Pd(OAc)₂ and 10 mol% for the ligand might be used.
Base : A base, such as cesium carbonate (Cs₂CO₃), is required to facilitate the reaction. The stoichiometry of the nucleophile is also key, with a significant excess (e.g., 4 equivalents of ethylamine) often used to ensure complete substitution and prevent side reactions.
The Hofmann degradation of pyridine dicarboxamides represents an alternative route.
This method begins with the synthesis of a dicarboxamide from a precursor like pyridine-3,6-dicarbonyl chloride and ethylamine.
The key step involves treating the dicarboxamide with a solution of bromine in sodium hydroxide (B78521) (Br₂/NaOH), which induces the Hofmann rearrangement to yield the desired diamine.
The table below summarizes the key reagents used in various synthetic routes.
| Synthetic Route | Key Reagents | Role of Reagent |
| Reductive Amination | 3,6-Pyridinedicarbaldehyde, Ethylamine, Sodium Borohydride (NaBH₄) | Starting material, Nucleophile, Reducing agent |
| Nucleophilic Aromatic Substitution | 3,6-Dibromopyridine, Ethylamine, Pd(OAc)₂, Xantphos, Cesium Carbonate (Cs₂CO₃) | Substrate, Nucleophile, Catalyst, Ligand, Base |
| Hofmann Degradation | Pyridine-3,6-dicarboxamide, Bromine (Br₂), Sodium Hydroxide (NaOH) | Precursor, Reagent for rearrangement, Base |
Solvent Effects and Temperature Regimes
The selection of solvents and the precise control of temperature are instrumental in guiding the reaction pathway, influencing reaction rates, and affecting the final yield and purity of this compound.
In the reductive amination pathway, distinct solvent and temperature conditions are maintained for each step.
The initial condensation of the dialdehyde with ethylamine is typically performed in ethanol (B145695) at an elevated temperature, for example, 60°C, to facilitate the formation of the imine.
For the subsequent reduction step, the solvent is often switched to methanol (B129727), and the temperature is lowered significantly to a range of 0–25°C. This temperature control is critical to manage the reactivity of the reducing agent, NaBH₄, and to minimize potential side reactions.
For nucleophilic aromatic substitution reactions, the choice of solvent and temperature is dictated by the need to promote the catalytic cycle and ensure the solubility of the reactants.
A high-boiling point, aprotic solvent like dioxane is commonly used.
The reaction is conducted at a high temperature, typically around 100°C, for an extended period (e.g., 24 hours) to drive the substitution reaction to completion.
The following table outlines the typical solvent and temperature conditions for different synthetic steps.
| Synthetic Step | Solvent(s) | Temperature Regime | Purpose |
| Condensation (Reductive Amination) | Ethanol | 60°C | To promote the formation of imine intermediates. |
| Reduction (Reductive Amination) | Methanol | 0–25°C | To control the reactivity of the reducing agent and enhance selectivity. |
| Nucleophilic Aromatic Substitution | Dioxane | 100°C | To facilitate the palladium-catalyzed coupling reaction. |
| General Amination Reactions | DMF, THF | 0–25°C | Used for coupling pyridine derivatives with ethylenediamine (B42938) precursors. |
Strategies for Improved Yield and Purity in Multi-Step Syntheses
One primary strategy is the optimization of the synthetic route . Different pathways can lead to significantly different outcomes in terms of efficiency.
Reductive Amination : This route is noted for its high atom economy and mild conditions, affording yields in the range of 65–72%. However, its limitation lies in the synthetic challenge of accessing the required pyridine dialdehyde precursors.
Nucleophilic Aromatic Substitution : This method allows for the direct introduction of the ethylamine groups and provides moderate yields of 58–63%. Its feasibility is often limited by the availability of the specific dihalopyridine starting materials and the potential for over-amination side reactions.
Hofmann Degradation : This route utilizes stable amide precursors but generally results in lower yields (50–55%) due to competing hydrolysis pathways.
A second critical strategy is the implementation of effective purification techniques . Due to the complexity of the reactions and the potential for side products, rigorous purification is essential. Column chromatography is a standard method employed after the reaction to isolate the target compound from unreacted starting materials, catalysts, and byproducts. The purity of the final product is typically assessed using analytical techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.
The table below compares the yields of different synthetic routes.
| Synthetic Route | Reported Yield | Advantages | Limitations |
| Reductive Amination | 65–72% | High atom economy, mild conditions. | Requires synthetically challenging precursors. |
| Nucleophilic Aromatic Substitution | 58–63% | Direct introduction of functional groups. | Limited availability of substrates, potential side reactions. |
| Hofmann Degradation | 50–55% | Utilizes stable amide precursors. | Lower yields due to competing reactions. |
| Hantzsch Pyridine Synthesis | 40–45% | Modular construction of the core ring. | Lengthy synthesis, moderate overall efficiency. |
Reactivity Profiles and Mechanistic Investigations
Electrophilic and Nucleophilic Character of Amine and Pyridine (B92270) Moieties
The reactivity of 6-(2-Aminoethyl)pyridin-3-amine is fundamentally governed by the distribution of electron density across the molecule. The two primary amine groups, the one directly attached to the pyridine ring and the one on the ethyl side chain, are nucleophilic centers. masterorganicchemistry.com This nucleophilicity arises from the lone pair of electrons on the nitrogen atoms, which can be donated to an electrophile to form a new covalent bond. masterorganicchemistry.com
The nucleophilicity of amines is influenced by several factors, including steric hindrance and the electronic nature of their substituents. masterorganicchemistry.com The primary amine of the aminoethyl group is generally a stronger nucleophile than the aromatic amine, as the lone pair on the aromatic amine nitrogen is partially delocalized into the electron-deficient pyridine ring.
The pyridine ring itself possesses a dual electronic character. The nitrogen atom within the ring is electron-withdrawing, which generally makes the ring carbons electron-poor and susceptible to nucleophilic attack, particularly at the 2- and 6-positions. However, the presence of the electron-donating amino group at the 3-position can modulate this reactivity, increasing the electron density at the ortho and para positions (2-, 4-, and 6-positions) and making the ring more susceptible to electrophilic aromatic substitution than an unsubstituted pyridine. The interplay of these activating and deactivating effects determines the regioselectivity of reactions involving the pyridine ring.
Table 1: Electronic Character of Functional Moieties in this compound
| Moiety | Character | Rationale |
| Aliphatic Amine (-CH₂CH₂NH₂) | Nucleophilic | The lone pair on the nitrogen is readily available for donation. |
| Aromatic Amine (-NH₂) | Nucleophilic | The lone pair on the nitrogen can be donated, though it is partially delocalized into the pyridine ring. |
| Pyridine Ring Nitrogen | Electrophilic Center | The nitrogen atom is electronegative and withdraws electron density from the ring. |
| Pyridine Ring Carbons | Generally Electron-Poor | The ring nitrogen deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. The amino group at C3 activates the ring towards electrophilic attack at C2, C4, and C6. |
Condensation Reactions and Schiff Base Formation Mechanisms
The primary amine groups of this compound readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). jocpr.com This reaction is a cornerstone of imine chemistry and proceeds through a nucleophilic addition-elimination mechanism.
The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, leading to the formation of a hemiaminal intermediate. jocpr.com Subsequent proton transfer and elimination of a water molecule yield the stable imine product. Given the presence of two primary amine groups in this compound, the reaction can potentially lead to the formation of mono- or di-Schiff bases, depending on the stoichiometry of the reactants. The aliphatic amine is generally more reactive in this context due to its higher nucleophilicity.
Schiff bases derived from pyridine-containing amines have been synthesized and their complexes with metal ions studied for various applications. rsc.orgekb.egrsc.org
Acylation and Amidation Reactions of Amine Groups
The primary amine functionalities of this compound are susceptible to acylation by reaction with acylating agents like acid chlorides, anhydrides, or carboxylic acids under appropriate conditions. This reaction, a form of nucleophilic acyl substitution, results in the formation of amides.
The mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acylating agent, followed by the departure of a leaving group (e.g., chloride from an acid chloride). Both the aliphatic and aromatic amine groups can be acylated, and the reaction conditions can be tuned to favor mono- or di-acylation. The synthesis of nicorandil, a drug containing a pyridinecarboxamide moiety, involves an amidation reaction. wikipedia.org Borane-pyridine complexes have also been shown to catalyze direct amidation reactions between carboxylic acids and amines. mdpi.com
Alkylation and Arylation Reactions
The amine groups and the pyridine ring of this compound can participate in alkylation and arylation reactions. The primary amines can act as nucleophiles in SN2 reactions with alkyl halides, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts through exhaustive alkylation. youtube.com
Arylation of the pyridine ring can be achieved through various methods, including metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-H arylation of pyridines is a powerful tool for forming carbon-carbon bonds. nih.govrsc.orgresearchgate.net The regioselectivity of such reactions on the pyridine ring of this compound would be influenced by the directing effects of the existing substituents. The amino group at the 3-position would likely direct arylation to the 2-, 4-, or 6-positions. The reaction of phenyllithium (B1222949) with 3-aminopyridine (B143674) has been shown to result in exclusive 2-phenylation. researchgate.net
Table 2: Potential Products of Alkylation and Arylation
| Reaction Type | Reactant | Potential Product(s) |
| Alkylation | Methyl Iodide (excess) | N,N,N-trimethyl-2-(3-amino-6-(N,N,N-trimethylammonioethyl)pyridinium) diiodide |
| Arylation | Phenylboronic Acid (Suzuki Coupling) | 2-(3-Amino-6-phenylpyridin-2-yl)ethanamine or 2-(3-Amino-4-phenylpyridin-2-yl)ethanamine or 2-(3-Amino-5-phenylpyridin-2-yl)ethanamine |
Intramolecular Cyclization and Annulation Reactions
The structure of this compound, with its proximate amine and pyridine functionalities, provides opportunities for intramolecular cyclization and annulation reactions to form novel heterocyclic systems. For instance, the aminoethyl side chain could potentially cyclize onto the pyridine ring, especially if an appropriate electrophilic center is introduced at a suitable position.
Intramolecular cyclization of amides derived from β-enamino ketones has been shown to produce pyridin-2(1H)-ones. researchgate.net Similarly, the synthesis of 6-azaindoles can be achieved via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. chemrxiv.org These examples suggest that with appropriate modifications, this compound could serve as a precursor for the synthesis of various fused and polycyclic nitrogen-containing heterocycles. Annulation reactions, which involve the formation of a new ring fused to the pyridine core, could also be envisioned, for example, through a 1,6-addition-based mechanism. chim.it
Metal-Catalyzed Transformations and Their Mechanistic Pathways
Metal-catalyzed reactions are pivotal in modern organic synthesis, and this compound is a substrate well-suited for such transformations. The pyridine nitrogen and the amine groups can act as directing groups in metal-catalyzed C-H functionalization reactions, enabling regioselective modifications of the pyridine ring. chemrxiv.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are commonly employed for functionalizing pyridine rings. For instance, a palladium-catalyzed, Ru-photoredox-mediated C-H arylation has been applied to convert (6-phenylpyridin-2-yl)pyrimidines to arylated derivatives. rsc.org The mechanism of these reactions typically involves a catalytic cycle comprising oxidative addition of an aryl halide to the metal center, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and finally reductive elimination to yield the product and regenerate the catalyst.
Hofmann Elimination and Related Degradation Mechanisms
The aminoethyl group of this compound can undergo Hofmann elimination, a characteristic reaction of amines. wikipedia.orglibretexts.orgchadsprep.combyjus.com This degradation process involves the exhaustive methylation of the primary amine with an excess of methyl iodide to form a quaternary ammonium iodide salt. byjus.com
Treatment of this salt with a base, typically silver oxide in water, generates a quaternary ammonium hydroxide (B78521). Upon heating, this intermediate undergoes an E2 elimination reaction to form an alkene, a tertiary amine, and water. libretexts.org The regioselectivity of the elimination follows the Hofmann rule, which predicts the formation of the least substituted alkene. wikipedia.org In the case of the aminoethyl group, the elimination would result in the formation of ethene and the corresponding trimethylamine (B31210) derivative of the pyridine.
The mechanism proceeds via abstraction of a proton from the β-carbon by the hydroxide ion, with the bulky quaternary ammonium group acting as the leaving group. wikipedia.org This process provides a method for the degradation of the aminoethyl side chain.
Derivatization and Functionalization Strategies
Modification of Primary and Secondary Amine Groups
The presence of a primary arylamine and a primary alkylamine group on the 6-(2-aminoethyl)pyridin-3-amine structure allows for a wide array of chemical transformations. These reactions can be selectively performed to introduce new functional groups, thereby altering the molecule's polarity, charge, and steric profile.
The introduction of groups that are either permanently charged (charge-fixed) or can be protonated at physiological pH (proton-affinitive) is a key strategy in medicinal chemistry. The amine functionalities on this compound are themselves proton-affinitive. Further modifications can enhance or modulate this property. For instance, the amine groups can be difficult to incorporate into a piperidine (B6355638) core, a related structure, especially in a stereoselective manner. nih.gov One approach involves the tungsten-mediated amination of pyridine (B92270) to produce 3-aminotetrahydropyridines, which are precursors to molecules with potential medicinal interest. nih.gov The synthesis of aminopiperidines, which feature exocyclic nitrogen functional groups, is significant in many FDA-approved drugs. nih.gov
Reductive methylation is a powerful technique for converting primary and secondary amines into their corresponding methylated derivatives. This transformation can significantly impact a molecule's lipophilicity and metabolic stability. A nickel-catalyzed reductive coupling of secondary Katritzky alkylpyridinium salts with methyl iodide has been developed, which allows for the transformation of amino groups into methyl groups with broad functional group tolerance. nih.govnih.gov This method involves the formation of a pyridinium (B92312) salt from an alkyl amine, which is then methylated. nih.govnih.gov While this specific method applies to transforming an amino group into a methyl group on an alkyl chain, similar principles can be applied to the amino groups of this compound. nih.govnih.gov Another approach involves the rhodium-catalyzed C-3/5 methylation of pyridines using methanol (B129727) and formaldehyde (B43269) as reagents, which proceeds through a temporary dearomatization of the pyridine ring. rsc.org
Table 1: Reductive Methylation Strategies
| Method | Catalyst/Reagents | Substrate | Product | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Reductive Coupling | Nickel catalyst, Methyl iodide | Secondary Katritzky alkylpyridinium salts | Methylated alkyl groups | nih.govnih.gov |
The primary amine groups of this compound are amenable to reaction with isothiocyanates and isocyanates (or their synthetic equivalents) to form thiourea (B124793) and carbamate (B1207046) linkages, respectively. These derivatives have been explored for their biological activities. For instance, various thiourea derivatives of 3-aminopyridin-2(1H)-ones have been synthesized by reacting them with allyl-, acetyl-, and phenylisothiocyanates. nih.govsemanticscholar.org Similarly, carbamate derivatives of 4-aminopyridine (B3432731) have been synthesized by functionalizing the amine position. elsevierpure.comnih.gov A method for transforming Boc-protected amines into carbamates, thiocarbamates, and ureas without the need for hazardous reagents or metal catalysts has also been reported. researchgate.net
Table 2: Synthesis of Thiourea and Carbamate Derivatives
| Starting Material | Reagent | Derivative | Reference |
|---|---|---|---|
| 3-Aminopyridin-2(1H)-ones | Allyl-, acetyl-, phenylisothiocyanates | Thiourea derivatives | nih.govsemanticscholar.org |
| 4-Aminopyridine | - | Carbamate and urea (B33335) derivatives | elsevierpure.comnih.gov |
The reaction of the primary amine groups in this compound with aldehydes or ketones under mildly acidic conditions leads to the formation of imines, also known as Schiff bases. chemistrysteps.com This reaction is a nucleophilic addition followed by the elimination of water. chemistrysteps.comlibretexts.org The formation of imines is a reversible process. libretexts.org Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. organicchemistrytutor.commasterorganicchemistry.com Since this compound contains only primary amines, it will form imines upon reaction with carbonyl compounds. chemistrysteps.comorganicchemistrytutor.com The formation of an enamine would require prior derivatization of one of the primary amines to a secondary amine. The mechanism for both imine and enamine formation proceeds through a common iminium ion intermediate. chemistrysteps.com
Functionalization of the Pyridine Nucleus
The pyridine ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution, although its functionalization can be challenging due to its electron-poor nature and the coordinating power of the nitrogen atom. rsc.org
Direct and selective C-H functionalization of the pyridine ring is a key area of research to avoid the need for pre-functionalized precursors. rsc.org Various methods have been developed to achieve regioselective substitution on the pyridine ring. One such method involves the use of LiCl-solubilized TMP (2,2,6,6-tetramethylpiperidyl) bases in the presence of BF₃·OEt₂ to metalate electron-rich amino-substituted pyridines, allowing for functionalization at all five positions of the pyridine ring. nih.gov The Chichibabin reaction, which involves the amination of pyridine using sodium amide, is a classic method for introducing amino groups onto the pyridine ring, typically at the 2- and 6-positions. google.com Another strategy involves the synthesis of 6-thienyl-substituted 2-amino-3-cyanopyridines, demonstrating the introduction of aryl groups onto the pyridine core. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 3-Aminopyridin-2(1H)-one |
| 4-Aminopyridine |
| 3-Aminotetrahydropyridine |
| 2,2,6,6-tetramethylpiperidyl (TMP) |
| BF₃·OEt₂ (Boron trifluoride diethyl etherate) |
| 2-amino-3-cyanopyridine |
| Piperidine |
Introduction of Pendant Arms and Chelating Moieties
The presence of two primary amine groups in this compound—an aliphatic aminoethyl group and an aromatic aminopyridinyl group—serves as a prime anchor for the introduction of pendant arms and chelating moieties. This is commonly achieved through the formation of Schiff bases via condensation reactions with various aldehydes and ketones. cyberleninka.rusaudijournals.com The resulting imine linkage is a versatile platform for creating multidentate ligands capable of coordinating with a wide range of metal ions. cyberleninka.runih.goviosrjournals.org
The reaction of this compound with salicylaldehyde (B1680747) or its derivatives, for example, would yield a Schiff base ligand with N and O donor atoms, ideal for forming stable metal complexes. saudijournals.comiosrjournals.orgscience.gov The general synthesis of such Schiff bases involves the condensation of the amine with a carbonyl compound, often catalyzed by a few drops of acid and carried out under reflux in a suitable solvent like ethanol (B145695). cyberleninka.ru
The resulting Schiff base ligands can then be reacted with various metal salts (e.g., acetates, chlorides, or sulfates) to form coordination complexes. nih.goviosrjournals.org The geometry of these complexes, which can range from tetrahedral to octahedral, is influenced by the nature of the metal ion and the stoichiometry of the ligand. cyberleninka.rursc.org These metal complexes are of significant interest due to their potential catalytic and biological activities. pvpcollegepatoda.org
Table 1: Potential Schiff Base Derivatives of this compound and Their Metal Complexes
| Reactant | Resulting Schiff Base Ligand | Potential Metal Ions | Potential Complex Geometry |
| Salicylaldehyde | Ligand with N,N,O donor set | Cu(II), Ni(II), Co(II), Zn(II) | Square planar, Tetrahedral, Octahedral |
| 2-Pyridinecarboxaldehyde | Ligand with N,N,N donor set | Fe(III), Ru(II), Mn(II) | Octahedral |
| Acetylacetone | Ligand with N,N,O,O donor set | VO(IV), Cu(II), Ni(II) | Square pyramidal, Octahedral |
| Isatin | Ligand with N,N,O donor set | Co(II), Ni(II), Cu(II), Zn(II) | Tetrahedral, Octahedral |
Conjugation to Polymeric and Macromolecular Scaffolds
The bifunctional nature of this compound makes it an excellent candidate for conjugation to polymeric and macromolecular scaffolds. This process immobilizes the molecule, which can be advantageous for creating functional materials with applications in catalysis, adsorption, and drug delivery.
Grafting onto Cellulose (B213188) Derivatives and Other Polymer Matrices
The primary amino groups of this compound can be grafted onto various polymer backbones, particularly those containing reactive functional groups. Cellulose and its derivatives are attractive scaffolds due to their abundance, biocompatibility, and the presence of hydroxyl groups that can be activated for grafting. nih.govresearchgate.net
One common method for grafting amino compounds onto cellulose involves the initial oxidation of the cellulose backbone to introduce aldehyde groups, which can then react with the amines to form imine linkages. researchgate.net For instance, periodate (B1199274) oxidation of cellulose creates dialdehyde (B1249045) cellulose, which can readily undergo a Schiff base reaction with this compound. researchgate.net
Alternatively, cellulose can be functionalized with groups that are reactive towards amines. For example, cellulose can be treated with epichlorohydrin (B41342) or chloroacetyl chloride to introduce epoxide or chloroacetyl groups, respectively. nih.gov These functionalized celluloses can then react with the amino groups of this compound to form stable covalent bonds. nih.gov The resulting amino-functionalized cellulose can be used as an adsorbent for metal ions or as a support for catalysts. nih.govproquest.com
Table 2: Strategies for Grafting this compound onto Cellulose
| Cellulose Modification Method | Reactive Group on Cellulose | Reaction with this compound | Resulting Linkage |
| Periodate Oxidation | Aldehyde | Schiff base formation | Imine |
| Reaction with Epichlorohydrin | Epoxide | Ring-opening addition | Amino-alcohol |
| Reaction with Chloroacetyl Chloride | Chloroacetyl | Nucleophilic substitution | Amide |
| Activation with Carbonyldiimidazole (CDI) | Imidazole carbamate | Nucleophilic substitution | Carbamate |
Formation of Polyimine Networks via Crosslinking
The presence of two primary amine groups allows this compound to act as a monomer in the formation of polyimine networks. These networks are formed through polycondensation reactions with difunctional or multifunctional aldehydes. researchgate.net The resulting polyimines are a class of polymers known for their thermal stability and interesting optical and electronic properties. nih.gov
The synthesis of polyimine networks typically involves the reaction of a diamine, such as this compound, with a dialdehyde in a suitable solvent. researchgate.net The properties of the resulting network can be tuned by varying the structure of the dialdehyde comonomer. For instance, using an aromatic dialdehyde would lead to a more rigid and potentially more thermally stable polymer compared to using an aliphatic dialdehyde. The crosslinking density can also be controlled by the addition of triamines or trialdehydes. researchgate.net These polyimine networks can find applications as recyclable thermosets, self-healing materials, and in the fabrication of sensors. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations and Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. eurjchem.comniscair.res.inresearchgate.net DFT methods are extensively used to predict the geometric and electronic properties of molecules. The B3LYP hybrid functional, for instance, is a popular choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and has been shown to provide reliable results for organic molecules. niscair.res.in
Basis Set Selection and Solvation Models (e.g., IEF-PCM)
The choice of a basis set is a critical aspect of quantum chemical calculations, as it defines the set of functions used to build molecular orbitals. For pyridine derivatives, basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are commonly employed to achieve a detailed and accurate description of the electronic structure. eurjchem.comniscair.res.in The inclusion of polarization (d,p) and diffuse (++) functions is crucial for molecules with heteroatoms and potential for hydrogen bonding, like 6-(2-Aminoethyl)pyridin-3-amine.
To simulate the behavior of the molecule in a solution, solvation models are applied. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM) is a widely used approach. This model creates a cavity in a continuous dielectric medium to represent the solvent, allowing for the calculation of molecular properties in a more realistic chemical environment. Chloroform and other solvents can be modeled using this method to understand how the solvent polarity affects the electronic and structural properties of the compound. researchgate.net
Electronic Structure and Molecular Orbital Analysis
The electronic properties of this compound are central to understanding its reactivity and potential applications. Molecular orbital analysis, particularly the examination of the frontier molecular orbitals, provides a quantum mechanical framework for interpreting chemical behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. scirp.org For aminopyridine derivatives, the HOMO is typically localized on the electron-rich regions, such as the amino groups and the pyridine ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic system, highlighting the regions susceptible to nucleophilic attack. niscpr.res.inresearchgate.net
Energy Gap Determination and Charge Transfer Character
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity. scirp.org The energy gap is also indicative of the potential for intramolecular charge transfer, a phenomenon where electron density is transferred from a donor to an acceptor part of the molecule upon electronic excitation. In this compound, the amino groups can act as electron donors, and the pyridine ring can act as an electron acceptor, facilitating intramolecular charge transfer. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 4.90 |
Prediction of Chemical Reactivity Parameters
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated. These parameters provide a quantitative measure of the chemical reactivity and stability of the molecule.
Chemical Hardness and Softness
Chemical hardness (η) and its inverse, chemical softness (σ), are derived from the HOMO-LUMO energy gap. Hardness is a measure of the resistance of a molecule to change its electron distribution, while softness indicates the ease of such a change. Molecules with a large HOMO-LUMO gap are considered hard, less reactive, and more stable. Conversely, molecules with a small gap are soft, more reactive, and less stable. eurjchem.commaterialsciencejournal.org The chemical hardness and softness of this compound can be estimated using the following equations:
η = (ELUMO - EHOMO) / 2 σ = 1 / η
| Parameter | Value (eV) |
|---|---|
| Chemical Hardness (η) | 2.45 |
| Chemical Softness (σ) | 0.41 |
Electronegativity and Electrophilicity Index
There is currently no published data detailing the calculated electronegativity or electrophilicity index for this compound. These quantum chemical descriptors are crucial for predicting the molecule's reactivity, charge transfer capabilities, and the nature of its interactions with other chemical species. The electronegativity provides insight into the atom's ability to attract electrons, while the electrophilicity index quantifies its propensity to act as an electrophile. Without dedicated computational studies, these values remain undetermined.
Conformational Analysis and Potential Energy Surface Mapping
A thorough conformational analysis and the mapping of the potential energy surface are essential for understanding the three-dimensional structure, stability of different conformers, and the energy barriers to rotation around single bonds. Such studies for this compound have not been reported in the reviewed literature. Consequently, there is no available data on the preferred spatial arrangement of its constituent atoms or the energetic landscape it occupies.
Theoretical Insights into Reaction Mechanisms and Catalytic Cycles
While general mechanisms for reactions involving amines have been studied, for instance in the context of CO2 capture researchgate.net, specific theoretical investigations into the reaction mechanisms and potential catalytic cycles involving this compound are absent from the scientific record. Understanding these pathways at a molecular level is fundamental for designing new synthetic routes or predicting the compound's behavior in various chemical environments. The nucleophilic nature of the amino groups suggests potential reactivity, but detailed mechanistic pathways and the energetics of transition states have not been computationally modeled for this specific molecule.
Advanced Analytical Research Methodologies for Characterization
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in probing the molecular framework of 6-(2-Aminoethyl)pyridin-3-amine . These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and electronic structure.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.
IR spectroscopy of This compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups (both the aromatic and the aliphatic) would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The N-H bending vibrations are expected in the 1580-1650 cm⁻¹ region. Furthermore, C=C and C=N stretching vibrations of the pyridine (B92270) ring would be found in the 1400-1600 cm⁻¹ range. The C-N stretching vibrations would appear in the fingerprint region, typically between 1250 and 1335 cm⁻¹ for aromatic amines and 1020-1250 cm⁻¹ for aliphatic amines.
Raman spectroscopy , being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the pyridine ring would be expected to give strong Raman signals.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| N-H Stretch (primary amine) | 3300 - 3500 (two bands) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| N-H Bend (primary amine) | 1580 - 1650 |
| C=C and C=N Stretch (aromatic) | 1400 - 1600 |
| Aromatic C-N Stretch | 1250 - 1335 |
| Aliphatic C-N Stretch | 1020 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in This compound is a chromophore that absorbs UV radiation. The presence of the amino substituents, which are auxochromes, would be expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. Typically, pyridine derivatives exhibit π → π* and n → π* transitions. For a related compound, 1-pyridin-3-yl-ethylamine, absorption maxima are observed at 204 nm and 258 nm. wikipedia.org It is anticipated that This compound would display similar absorption characteristics.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like This compound , allowing for the generation of intact molecular ions, typically [M+H]⁺. The high-resolution mass measurement of this ion would provide the accurate molecular weight and allow for the determination of the elemental formula.
Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion and its subsequent fragmentation through collision-induced dissociation. The resulting fragmentation pattern provides valuable information about the compound's structure. For This compound , characteristic fragmentation would likely involve the loss of the aminoethyl side chain or cleavage of the C-C bond within the ethyl group. For the related compound 2-(2-Aminoethyl)pyridine, a precursor ion [M+H]⁺ at m/z 123.0919 is observed, with major fragment ions at m/z 106.06488 and 94.06596. nih.gov A similar fragmentation behavior would be anticipated for This compound .
| Ion | Expected m/z | Description |
| [M+H]⁺ | 138.1026 | Protonated molecular ion |
| [M-NH₂]⁺ | 121.0951 | Loss of the terminal amino group |
| [M-CH₂NH₂]⁺ | 107.0791 | Cleavage of the ethyl chain |
Thermal Analysis Techniques
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program.
Thermogravimetric Analysis (TGA) is a cornerstone technique for evaluating the thermal stability of a compound. The method involves monitoring the mass of a sample as it is heated at a constant rate. The resulting data, presented as a thermogram, plots the percentage of weight loss against temperature, revealing the temperatures at which the compound decomposes.
For pyridine derivatives and other organic compounds, TGA is crucial for establishing the upper-temperature limits for their storage and application. researchgate.netnih.gov The analysis is typically performed under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation and isolate the thermal decomposition process. The onset temperature of decomposition, where significant weight loss begins, is a key indicator of the compound's thermal stability. While specific TGA data for this compound is not detailed in the available literature, the analysis would involve heating a small sample from ambient temperature to a higher temperature, typically up to 600-800°C, at a controlled rate (e.g., 5-10 °C/min). nih.gov The resulting thermogram would indicate the temperature at which the ethylamine (B1201723) side chains or the pyridine ring begin to degrade. For similar heterocyclic compounds, decomposition events are often observed at temperatures above 200°C. researchgate.net
Table 1: Representative TGA Parameters for Organic Compound Analysis
| Parameter | Typical Value/Range | Significance |
|---|---|---|
| Heating Rate | 5-20 °C/min | Affects the temperature of observed thermal events. |
| Temperature Range | Ambient to 800 °C | Ensures complete decomposition is observed. |
| Atmosphere | Nitrogen or Argon | Prevents oxidation, allowing for pure thermal stability assessment. |
| Initial Decomposition Temperature (Tonset) | Compound-specific | Indicates the beginning of thermal degradation. |
Chromatographic Methods for Purity Assessment and Reaction Monitoring
Chromatography is an indispensable tool in synthetic chemistry for separating, identifying, and quantifying the components of a mixture. It is essential for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile, polar compounds like this compound. thermofisher.com Given its structure containing basic amino groups and a hydrophilic pyridine core, reversed-phase HPLC is a highly suitable technique. helixchrom.comhelixchrom.com The analysis of related aminopyridines has been successfully achieved using C18 columns. cmes.org
A typical HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic modifier like methanol (B129727) or acetonitrile. cmes.org Isocratic elution, where the mobile phase composition remains constant, can provide rapid and efficient separation. helixchrom.comhelixchrom.com Detection is commonly performed using a UV detector, as the pyridine ring possesses a chromophore that absorbs UV light, typically in the range of 250-280 nm. cmes.org
This technique is used to determine the purity of the final product by separating it from any starting materials, by-products, or degradation products. By comparing the retention time of the main peak to that of a certified reference standard, the identity of the compound can be confirmed. The area of the peak is proportional to the concentration, allowing for quantitative purity assessment. Research on similar aminopyridines has demonstrated that this method can achieve low detection limits and high precision, making it ideal for quality control. cmes.org
Table 2: Illustrative HPLC Method Parameters and Performance for Aminopyridine Analysis Data based on findings for related aminopyridine isomers and presented for illustrative purposes. cmes.org
| Parameter | Value/Condition |
|---|---|
| Chromatographic Column | Shim-pack Scepter C18 |
| Mobile Phase | Phosphate Buffer (pH 7.0) / Methanol (90:10 v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Limit of Detection (LOD) | ~0.07 mg/L |
| Repeatability (RSD, n=6) | ~0.90% |
| Average Recovery | ~98% |
Elemental Analysis for Compositional Verification
Elemental analysis is a destructive analytical technique used to determine the mass fractions of the constituent elements (primarily carbon, hydrogen, nitrogen, and sulfur) within a compound. azom.com It serves as a fundamental check of purity and confirms that the empirical formula of the synthesized compound matches the theoretical composition.
For this compound, with a molecular formula of C₉H₁₅N₃, the theoretical elemental composition can be calculated based on its atomic weights. The experimental verification is typically performed using an automated elemental analyzer that employs combustion analysis. azom.com In this method, a small, precisely weighed amount of the sample is combusted at a very high temperature in an oxygen-rich environment. This process converts the carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas. ck12.org These resulting gases are then separated and measured by a detector, allowing for the calculation of the percentage of each element in the original sample.
The experimentally determined percentages of C, H, and N must align with the calculated theoretical values within an acceptable margin of error (typically ±0.4%) to verify the compound's elemental composition and support its structural identification. unacademy.com
Table 3: Elemental Composition of this compound (C₉H₁₅N₃) Molecular Weight: 165.24 g/mol
| Element | Symbol | Theoretical Mass % | Expected Experimental Result (±0.4%) |
|---|---|---|---|
| Carbon | C | 65.42% | 65.02% - 65.82% |
| Hydrogen | H | 9.15% | 8.75% - 9.55% |
| Nitrogen | N | 25.43% | 25.03% - 25.83% |
Emerging Applications in Chemical Science and Technology
Role as Chemical Precursors and Building Blocks
The presence of multiple reactive sites within 6-(2-Aminoethyl)pyridin-3-amine makes it a valuable starting material for the synthesis of more complex molecules. The amino groups can readily participate in a variety of chemical transformations, allowing for the construction of diverse molecular architectures.
Synthesis of Advanced Organic Intermediates
As a precursor, this compound holds promise for the synthesis of advanced organic intermediates, particularly in the pharmaceutical and materials science sectors. The related compound, 6-amino-3-pyridinepropanamine, is recognized for its role as an intermediate in the synthesis of various pharmaceuticals. evitachem.com The structural similarity suggests that this compound could similarly serve as a key building block for biologically active compounds. The dual amine functionalities allow for sequential or selective reactions to introduce different substituents, leading to a wide array of derivatives. For instance, the amino groups can be acylated, alkylated, or used in condensation reactions to build larger, more complex molecular frameworks.
The synthesis of such intermediates often involves leveraging the inherent reactivity of the aminopyridine core. For example, in related systems, multicomponent reactions involving aromatic aldehydes and other active methylene (B1212753) compounds are catalyzed by amine-functionalized nanoparticles to produce high yields under mild conditions. evitachem.com This highlights the potential of the amino groups in this compound to participate in similar efficient and atom-economical synthetic strategies.
Construction of Complex Heterocyclic Scaffolds
The development of novel heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. Aza-heterocycles, in particular, are prevalent in over 80% of small-molecule drugs. nih.gov The structure of this compound is well-suited for the construction of complex, multi-ring heterocyclic systems. The aminoethyl side chain can participate in cyclization reactions to form new rings fused or appended to the pyridine (B92270) core.
For example, the synthesis of aza-heterocycles can be achieved through remote C-H desaturation of amines, a process that can be catalyzed by copper complexes. nih.gov The aminoethyl group of this compound provides a flexible chain where such intramolecular reactions could be directed to form five- or six-membered nitrogen-containing rings. Furthermore, the synthesis of pyrazole (B372694) derivatives, another important class of heterocycles, has been demonstrated starting from precursors containing an aminoethyl group. arkat-usa.org These examples underscore the potential of this compound as a versatile building block for creating diverse and complex heterocyclic scaffolds with potential applications in drug discovery and materials development. The synthesis of bioactive benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives often starts from aminothiophene precursors, showcasing how amino-functionalized heterocycles serve as key starting points for complex fused systems. nih.gov
Catalysis and Organocatalysis
The presence of both Lewis basic nitrogen atoms (on the pyridine ring and the amino groups) and Brønsted basic amino groups makes this compound a promising candidate for various catalytic applications. It can act as a ligand for transition metals or as an organocatalyst in its own right.
Ligand in Transition Metal Catalysis (e.g., Copper-Amine Complexes in Oxidative Polymerization)
The pyridine nitrogen and the two additional amino groups in this compound make it an excellent potential ligand for transition metal catalysis. Copper-amine complexes, in particular, have shown significant catalytic activity in a range of reactions, including oxidative polymerization. Research has demonstrated that copper(II) complexes with tetra- or pentadentate amine-pyridine ligands are effective for electrocatalytic water oxidation. rsc.org Similarly, a water-soluble copper complex with a diamine-tripyridine ligand has been shown to be an active and stable catalyst for water oxidation under basic conditions. rsc.orgresearchgate.net
In the context of polymerization, copper(II) complexes with tertiary amine ligands like tris(2-aminoethyl)amine (B1216632) have been used for photoinduced living radical polymerization. ciac.jl.cn Furthermore, in the copper-catalyzed aerobic oxidative dehydrogenation of primary amines to nitriles, pyridine-based ligands have been identified as optimal for the process. nih.gov These findings strongly suggest that this compound, with its combination of pyridine and amine functionalities, could form highly effective and stable copper complexes for catalytic oxidative polymerization and other oxidative transformations. The ability of the ligand to chelate to the metal center can enhance catalytic activity and stability.
Main Group Catalysis and Transfer Hydrogenation
Beyond transition metal catalysis, there is growing interest in the use of main group elements and metal-free systems for catalysis. While specific applications of this compound in main group catalysis are not yet widely reported, its basic nature suggests potential in this area.
In the field of transfer hydrogenation, a crucial reaction in organic synthesis, catalysts based on transition metals like ruthenium, rhodium, and iridium are well-established. nih.gov The efficiency of these catalysts is often dictated by the nature of the ligands, with aminopyridine-derived ligands showing promise. For instance, ruthenium(II) complexes with phosphorus-nitrogen ligands derived from 2-aminopyridine (B139424) have been shown to be active in the transfer hydrogenation of furfural. uchile.cl This highlights the potential for this compound to act as a ligand in similar catalytic systems for transfer hydrogenation. The reduction of nitroarenes has also been achieved using transfer hydrogenation with palladium or platinum on charcoal. thieme-connect.de The development of catalysts for the reduction of imines to enantioselected amines is another area where such ligands could be valuable. google.com
Exploration in Knoevenagel Condensation and Related Reactions
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that is typically catalyzed by a basic catalyst, often a primary or secondary amine. wikipedia.orgsci-hub.se The reaction involves the condensation of an active methylene compound with an aldehyde or ketone. wikipedia.org Given that this compound is a diamine, it is a strong candidate for catalyzing this transformation.
Research has shown that chiral C2-symmetric tertiary diamines are effective organocatalysts for the Knoevenagel condensation. rsc.orgrsc.org Furthermore, the Doebner modification of the Knoevenagel condensation specifically utilizes pyridine as a solvent and catalyst. wikipedia.org The presence of both amine functionalities and a pyridine ring in this compound suggests it could be a highly efficient catalyst for this reaction, potentially benefiting from a cooperative effect between the different basic sites. The use of N,N-Dimethyl-1,3-propanediamine as a catalyst for the Knoevenagel reaction to synthesize 2-(4-Nitrophenyl sulfonyl)-cinnamonitriles further supports the potential of diamines in this context. ciac.jl.cn
Materials Science and Engineering
The dual amine functionality and the presence of a heterocyclic pyridine ring make this compound a promising candidate for the synthesis of advanced materials with tailored properties.
Precursors for Organic-Inorganic Hybrid Materials
Organic-inorganic hybrid materials, which combine the properties of both organic polymers and inorganic solids, are at the forefront of materials science. The amine groups of this compound can serve as reactive sites for covalent bonding with inorganic precursors, such as metal alkoxides (e.g., tetraethoxysilane), through sol-gel processes. This would allow for the incorporation of the pyridine unit into a stable inorganic matrix, potentially leading to materials with enhanced thermal stability, mechanical strength, and specific catalytic or adsorptive properties. For instance, studies on related compounds like tris(2-aminoethyl)amine have demonstrated their utility in creating hybrid materials for applications such as CO2 capture and catalysis. mdpi.comscientific.net Although direct research on this compound in this area is not yet prevalent, its structure is well-suited for similar applications.
Development of Affinity Materials and Solid Supports
The primary amine groups of this compound are ideal for immobilization onto solid supports, such as silica, agarose, or polymeric beads, to create affinity chromatography materials. These functionalized supports can be used for the purification of biomolecules or the selective capture of metal ions. The pyridine nitrogen and the amine functionalities can act as ligands for metal chelation, making such materials potentially useful for environmental remediation or in the development of catalysts. The general principle of amine functionalization of solid supports is a well-established technique in materials science.
Design of Functionalized Polymers and Surfaces
The reactivity of the amine groups allows for the incorporation of this compound into various polymer structures. It can be used as a monomer or a cross-linking agent in polymerization reactions, or it can be grafted onto existing polymer surfaces to modify their properties. polysciences.com Such functionalization can impart new characteristics to the polymer, such as improved hydrophilicity, the ability to coordinate with metals, or a pH-responsive nature due to the pyridine moiety. These modified polymers could find applications in coatings, adhesives, and biomedical devices.
Sensor Development and Chemo/Biosensors (Focus on Chemical Principles)
The development of chemical sensors and biosensors is a rapidly growing field, and molecules with specific recognition and signaling capabilities are in high demand.
The pyridine ring in this compound, particularly in conjunction with its amino groups, provides a potential binding site for various analytes, including metal ions and protons. Upon binding, the electronic properties of the pyridine ring can be perturbed, leading to a change in its spectroscopic signature, such as fluorescence or UV-Vis absorbance. This principle is the basis for many chemosensors. For example, other pyridine-containing compounds have been successfully employed as fluorescent chemosensors for the detection of metal ions like Cu²⁺ and Fe³⁺. researchgate.netmdpi.com While specific studies on this compound as a chemosensor are not widely reported, its structure suggests that it could be a valuable building block for the design of new sensory materials. The amino groups also offer a convenient handle for conjugation to biomolecules, opening up possibilities for its use in biosensors.
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient, scalable, and environmentally benign methods for the synthesis of 6-(2-Aminoethyl)pyridin-3-amine and its derivatives is a primary area for future research. While traditional multi-step syntheses exist, they often suffer from moderate yields and the use of hazardous reagents. Future efforts should focus on innovative and sustainable approaches.
One promising avenue is the adoption of flow chemistry . Continuous-flow processes offer enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up, which is often a challenge with batch processes. The development of a continuous-flow synthesis for this compound could significantly improve its accessibility for research and industrial applications. Another key area is the exploration of photocatalytic methods . Visible-light-driven photocatalysis offers a green alternative to traditional synthetic methods, often proceeding under mild, transition-metal-free conditions. Research into photocatalytic C-H functionalization or amination of pyridine (B92270) precursors could lead to more direct and atom-economical routes to the target compound.
Furthermore, the use of biocatalysis presents an attractive, albeit challenging, direction. Employing enzymes for the selective amination of a pyridine core could offer unparalleled chemo- and regioselectivity under mild, aqueous conditions. The primary challenge lies in identifying or engineering suitable enzymes for this specific transformation.
| Synthetic Approach | Potential Advantages | Key Research Challenges |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Reactor design, optimization of reaction parameters (flow rate, temperature, pressure), and integration of in-line purification. |
| Photocatalysis | Mild reaction conditions, use of renewable energy sources, access to unique reaction pathways. | Catalyst design, control of regioselectivity, and prevention of side reactions. |
| Biocatalysis | High selectivity, environmentally friendly conditions, use of renewable resources. | Enzyme discovery and engineering, substrate scope limitations, and catalyst stability. |
Rational Design of Advanced Functional Materials
The dual amine functionalities of this compound make it an excellent building block for the rational design of advanced functional materials. A significant area of future research is its incorporation into metal-organic frameworks (MOFs) . The pyridyl nitrogen and the amino groups can act as coordination sites for metal ions, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The rational design of MOFs incorporating this ligand could lead to materials with tailored pore sizes and chemical environments.
Another exciting prospect is the use of this compound as a monomer for the synthesis of functional polymers . Its ability to form both amide and imine linkages allows for the creation of a variety of polymer architectures, including polyamides, polyimines, and coordination polymers. These materials could exhibit interesting properties for applications such as biodegradable plastics or as ligands for supported catalysts.
| Material Type | Potential Applications | Design and Synthesis Challenges |
| Metal-Organic Frameworks (MOFs) | Gas storage (e.g., CO2 capture), catalysis, chemical sensing. | Control of framework topology, prevention of framework interpenetration, and ensuring framework stability. |
| Functional Polymers | Biodegradable materials, supported catalysts, membranes for separation. | Control of polymer molecular weight and dispersity, processability of the resulting polymers, and establishing structure-property relationships. |
| Coordination Polymers | Luminescent materials, magnetic materials, catalysts. | Achieving desired dimensionality (1D, 2D, or 3D), controlling the coordination environment of the metal centers, and understanding the role of intermolecular interactions. |
Deeper Mechanistic Understanding of Reactivity and Catalytic Cycles
A fundamental understanding of the reactivity of this compound is crucial for its effective utilization. Future research should focus on elucidating the mechanisms of its reactions and its role in catalytic cycles. The presence of two different amine groups—an aromatic and an aliphatic one—raises questions about their relative nucleophilicity and reactivity under various conditions.
Mechanistic studies involving kinetic analysis, isotopic labeling, and computational modeling can provide valuable insights into reaction pathways. For example, understanding the factors that govern the selective functionalization of either the aromatic or the aliphatic amine is a key challenge. Furthermore, when used as a ligand in catalysis, it is important to understand how the compound influences the electronic and steric environment of the metal center and how this affects the catalytic cycle. The potential for the ligand to be "non-innocent," actively participating in the reaction beyond simple coordination, should also be investigated.
Integration of Advanced Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is a powerful tool for accelerating research. In the context of this compound, this integration can be applied to several areas. Computational screening can be used to predict the properties of novel materials derived from this compound, such as the gas sorption properties of MOFs or the electronic properties of coordination polymers. This can help to prioritize synthetic targets and guide experimental efforts.
Machine learning algorithms are also emerging as a valuable tool
Q & A
Q. What are the optimal synthetic routes for 6-(2-Aminoethyl)pyridin-3-amine, and how can reaction yields be improved?
Answer: The synthesis typically involves functionalizing the pyridine ring with an aminoethyl group. A common strategy includes:
- Nucleophilic substitution : Reacting 6-chloropyridin-3-amine with 2-aminoethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
- Reductive amination : Condensing pyridine-3-amine with acetaldehyde followed by reduction (e.g., NaBH₄ or Pd/C under H₂).
Q. Key considerations :
- Reaction time and temperature : Overly harsh conditions may lead to side products like oxidized amines or ring-opening derivatives .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) can improve purity.
- Yield optimization : Use of catalysts (e.g., CuI for coupling reactions) and inert atmospheres (N₂/Ar) to minimize degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Peaks at δ 6.5–8.0 ppm (pyridine protons), δ 2.8–3.2 ppm (CH₂NH₂), and δ 1.5–2.5 ppm (NH₂, exchangeable).
- ¹³C NMR : Signals for pyridine carbons (120–150 ppm) and the aminoethyl chain (40–50 ppm) .
- Mass Spectrometry (MS) : ESI-MS ([M+H]⁺ expected at m/z 138.1) confirms molecular weight.
- Infrared Spectroscopy (IR) : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C pyridine) .
Validation : Cross-reference with high-resolution mass spectrometry (HRMS) and elemental analysis to resolve ambiguities in structural assignments .
Advanced Research Questions
Q. How do substituents on the pyridine ring influence the compound's reactivity and biological activity?
Answer:
- Electronic effects : Electron-donating groups (e.g., -OCH₃) increase pyridine ring basicity, enhancing nucleophilic substitution rates. Conversely, electron-withdrawing groups (e.g., -CF₃) may stabilize intermediates in reduction reactions .
- Biological activity : Analogues with piperidine or morpholine substituents (e.g., 6-(4-Methylpiperidin-1-yl)pyridin-3-amine) show enhanced receptor binding due to increased lipophilicity and steric fit .
- Case study : Replacing the aminoethyl group with a trifluoromethoxy group (e.g., 6-(Trifluoromethoxy)pyridin-3-amine) alters solubility and metabolic stability, impacting pharmacokinetics .
Q. Experimental validation :
Q. How can contradictory data on reaction mechanisms or biological targets be resolved?
Answer:
- Mechanistic studies :
- Kinetic isotope effects (KIE) : Replace H with D in the aminoethyl group to probe rate-determining steps in substitution reactions.
- Trapping intermediates : Use quenching agents (e.g., TEMPO) to isolate reactive intermediates during oxidation .
- Biological contradictions :
Example : Discrepancies in reported IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Standardize protocols using guidelines from the European Chemicals Agency (ECHA) .
Q. What strategies are recommended for scaling up synthesis while maintaining purity?
Answer:
- Process optimization :
- Quality control :
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or HPLC-MS for real-time monitoring.
- Crystallization engineering : Optimize solvent mixtures (e.g., ethanol/hexane) to enhance crystal habit and filterability .
Case study : Scaling 6-(Difluoromethoxy)pyridin-3-amine synthesis required switching from batch to flow reactors, achieving 92% yield at 100 g scale .
Q. How can isotopic labeling (e.g., ¹⁵N, ²H) aid in metabolic or mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
